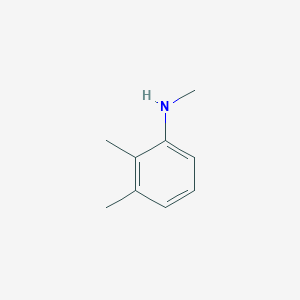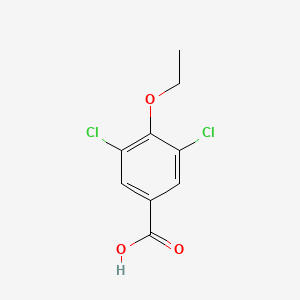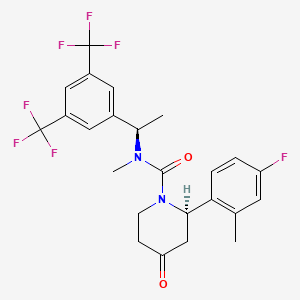![molecular formula C13H18ClN3O2 B3136297 Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl- CAS No. 414881-87-1](/img/structure/B3136297.png)
Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-
Übersicht
Beschreibung
“Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-” is a compound with the linear formula C17H15ClN4O5 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-” is represented by the linear formula C17H15ClN4O5 . The molecular weight of this compound is 390.786 .Chemical Reactions Analysis
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts . For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties : Piperazine derivatives have been synthesized and evaluated for various pharmacological effects. Naphthylpiperazines and tetralylpiperazines, for instance, have been studied for their potential neurotropic and cardiovascular effects. Some derivatives have shown significant activity, such as antireserpine effects in mice and neuroleptic activity (Červená et al., 1975).
Optically Active Derivatives : Research into optically active piperazine derivatives has revealed their potential in treating conditions like hypertension. For example, certain enantiomers have shown antihypertensive effects on rats and have been studied for their binding to rat cardiac membranes (Ashimori et al., 1991).
Antimicrobial Studies : Piperazine derivatives have been synthesized and tested for antimicrobial activity. These studies have explored their efficacy against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Patel et al., 2007).
Molecular Structure Analysis : The molecular structure of certain piperazine compounds has been characterized, revealing intra- and intermolecular interactions that could influence their pharmacological properties (Wang et al., 2004).
Anti-TMV and Antimicrobial Activities : New urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized and evaluated for their antiviral and antimicrobial activities. Some compounds have shown promising results against Tobacco mosaic virus (TMV) and various microbial strains (Reddy et al., 2013).
Herbicidal and Plant Growth Regulating Properties : Piperazine derivatives have been explored for their potential as herbicides and plant growth regulators. Certain compounds have shown significant activity against specific plant species, indicating their potential in agricultural applications (Stoilkova et al., 2014).
Cancer Treatment Potential : Piperazine-derived molecules have been studied for their anticancer activities. For instance, 1,4-Bis(2-chloro-4-nitrophenyl)piperazine has shown strong anti-tumor effects based on molecular docking studies (Demirağ et al., 2022).
Synthesis of Dopamine Uptake Inhibitors : Piperazine compounds have been synthesized for use as dopamine uptake inhibitors, which are important in the treatment of conditions like depression and Parkinson's disease. The scale-up synthesis of such compounds has been a focus to meet clinical demand (Ironside et al., 2002).
Wirkmechanismus
Target of Action
Piperazine and its derivatives are known to have a wide range of biological and pharmaceutical activity . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways, resulting in downstream effects .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .
Safety and Hazards
“Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-” is considered hazardous. It is a flammable solid and can cause severe skin burns and eye damage . It’s recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and wash face, hands, and any exposed skin thoroughly after handling .
Eigenschaften
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-15-5-7-16(8-6-15)10-11-9-12(17(18)19)3-4-13(11)14/h3-4,9H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIORSOVURCUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-5-nitrophenyl)methyl]-4-ethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride](/img/structure/B3136229.png)

![2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B3136239.png)

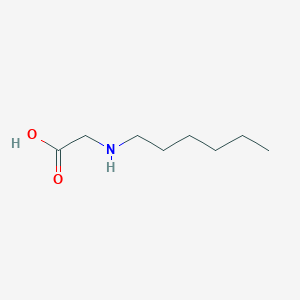

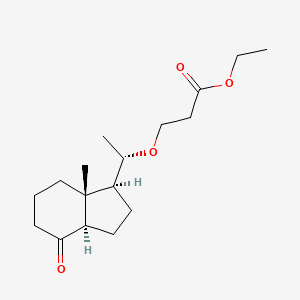
![4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B3136269.png)
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B3136274.png)
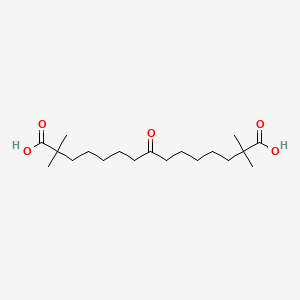
![4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid](/img/structure/B3136282.png)
